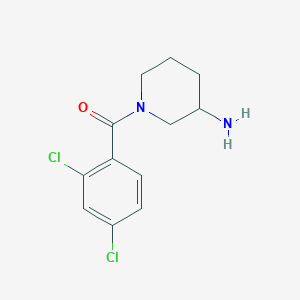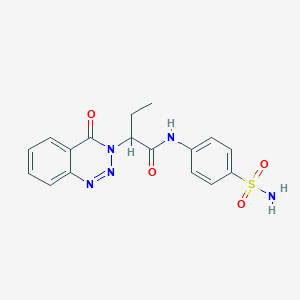![molecular formula C16H15N3O3 B12495398 3-hydroxy-4-(3-hydroxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12495398.png)
3-hydroxy-4-(3-hydroxyphenyl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazoloquinoline core fused with a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multicomponent reactions (MCRs). These reactions are known for their efficiency in creating complex molecular structures in a single step. One common method involves the condensation of 4-chloroaniline, an aromatic aldehyde, and barbituric acid using low transition temperature mixtures as solvents . This green protocol is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be scaled up for industrial applications. The use of recyclable reaction media and simple workup procedures makes this compound a candidate for sustainable industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-hydroxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl groups within the pyrazoloquinoline core can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced heterocycles.
Substitution: Halogenated derivatives and other substituted products.
Aplicaciones Científicas De Investigación
4-(3-hydroxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-hydroxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA are common targets.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 5-phenyl-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 5-(4-hydroxyphenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
- 5-(2,4-dihydroxyphenyl)-5,10-dihydropyrimido[4,5-b]quinoline-2,4(1H,3H)-dione
Uniqueness
4-(3-hydroxyphenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is unique due to its specific structural features, such as the presence of a hydroxyphenyl group and a pyrazoloquinoline core. These features contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C16H15N3O3 |
|---|---|
Peso molecular |
297.31 g/mol |
Nombre IUPAC |
4-(3-hydroxyphenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C16H15N3O3/c20-9-4-1-3-8(7-9)12-13-10(5-2-6-11(13)21)17-15-14(12)16(22)19-18-15/h1,3-4,7,12,20H,2,5-6H2,(H3,17,18,19,22) |
Clave InChI |
DZYLEWOXOMLPDW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(C3=C(N2)NNC3=O)C4=CC(=CC=C4)O)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[(4-Tert-butylphenyl)sulfonyl]ethyl}-2-methylpyridine](/img/structure/B12495315.png)


![4,12-dibenzyl-8-(2,6-dichlorophenyl)-6,10-dimethyl-2-oxa-4,5,11,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(9),3(7),5,10-tetraene](/img/structure/B12495357.png)
![N-(2,5-dichlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12495364.png)
![6-chloro-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B12495369.png)
![6-chloro-3-[2-(morpholin-4-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B12495370.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B12495375.png)
![3-[({3-[(4-Fluorophenyl)methoxy]phenyl}methyl)amino]adamantan-1-ol](/img/structure/B12495379.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2-methylpropanamide](/img/structure/B12495381.png)

![(3s,5s,7s)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12495391.png)
![N-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbamothioyl}-3,4,5-triethoxybenzamide](/img/structure/B12495394.png)
![Ethyl 4,5-dimethyl-2-{[(pyrimidin-2-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B12495405.png)
